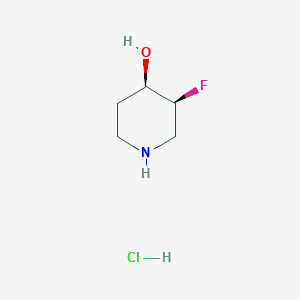

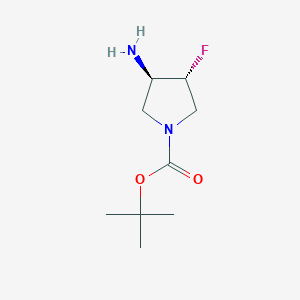

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The molecular weight of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” is 167.63 . The SMILES string representation of the molecule isO[C@@H]1CNCC[C@@H]1CO.Cl . The InChI representation is 1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1 . Physical And Chemical Properties Analysis

“(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” is a solid substance . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación

Structural Analysis in Pharmaceuticals

The (3S,4R) enantiomer is utilized as an intermediate in the synthesis of pharmaceuticals such as paroxetine and femoxetine. Vibrational circular dichroism (VCD) spectroscopy has been employed to study the solution structures of these intermediates. This technique is particularly sensitive to geometry changes in these molecules and can detect subtle variations caused by intermolecular aggregation, making it a valuable tool for structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002).

Enantioselective Synthesis

A chemoenzymatic method has been reported for the preparation of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, an intermediate of (-)-Paroxetine, where cyclic anhydrides are used as acylating agents in the lipase-catalyzed esterification. This process allows obtaining both enantiomers in their optically pure forms, with lipases from Candida antarctica showing opposite stereochemical preferences (de Gonzalo et al., 2003). The same isomer is also used in enzymatic resolution processes, where Candida antarctica lipases catalyze the enantioselective acylation of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines (de Gonzalo et al., 2001).

Synthesis of Fluorinated Compounds

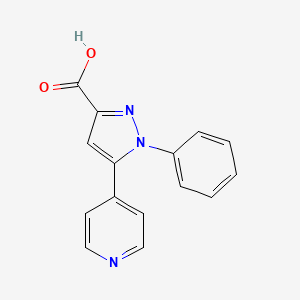

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is involved in the synthesis of a wide array of fluorinated compounds, which are crucial in medicinal chemistry due to their potential biological activity and role in drug design. For instance, it's used in the synthesis of pyrazole-based thioethers, where 4-fluoropiperidine is identified as a competent binding element in conjunction with specific linkers and substitutions (Wiener et al., 2010).

As a Building Block in Medicinal Chemistry

The compound is a key building block in medicinal chemistry, particularly for its role in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol. This process involves a fluorination step employing a modified cinchona alkaloid catalyst, highlighting the compound's pivotal role in creating optically active, enantioselective materials for pharmaceutical applications (Shaw et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@@H]1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)

![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)

![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B3103510.png)

![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)

![[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride](/img/structure/B3103519.png)

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)